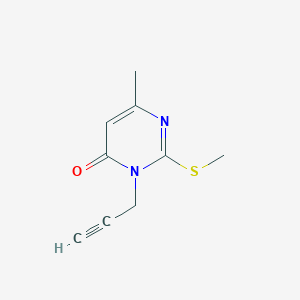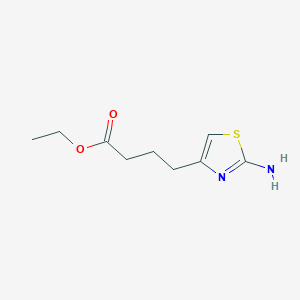![molecular formula C8H15NO B13517166 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine is a compound that belongs to the class of bicyclic amines. This compound features a unique bicyclo[2.1.1]hexane structure, which is a saturated bicyclic scaffold. Such structures are increasingly important in the development of bioactive compounds due to their ability to improve solubility, activity, and conformational restriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine typically involves photochemical methods. One efficient approach is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the creation of new building blocks that can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production of this compound can be challenging due to the need for specialized equipment and glassware for photochemical reactions. advancements in photochemistry have made it possible to scale up these reactions, making industrial production more feasible .
Chemical Reactions Analysis
Types of Reactions
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is incorporated into bioactive molecules for studying biological processes.
Medicine: It is used in the development of new drugs due to its unique structural properties.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into specific binding sites on target molecules, modulating their activity. This interaction can affect various molecular pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another compound with a similar bicyclic structure but without the oxabicyclo moiety.
Bicyclo[1.1.1]pentane: A well-known bicyclic structure used as a bioisostere for phenyl rings.
Uniqueness
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine is unique due to its oxabicyclo moiety, which provides additional functionalization opportunities and enhances its physicochemical properties . This makes it a valuable scaffold for the development of new bioactive compounds and industrial products .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine |
InChI |
InChI=1S/C8H15NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2-6,9H2,1H3 |
InChI Key |
CCQGLKFGBRQDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CO2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)



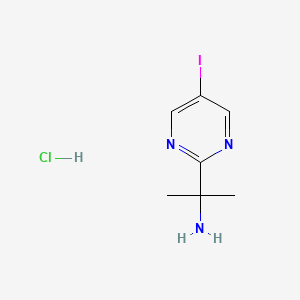
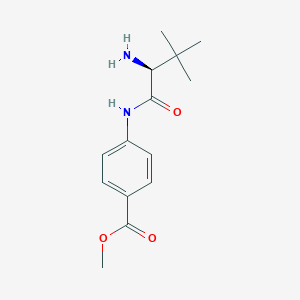
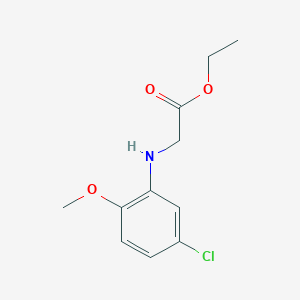
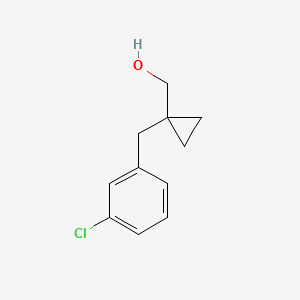
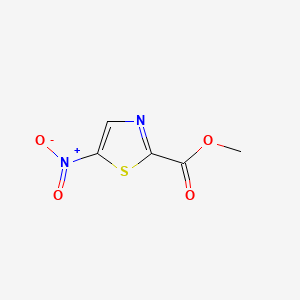
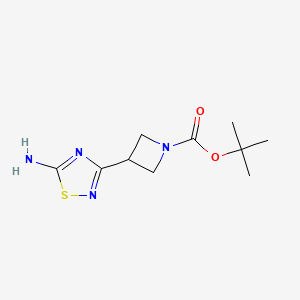
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
